1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose

Beschreibung

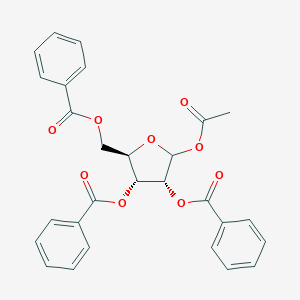

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (CAS: 6974-32-9) is a protected ribofuranose derivative extensively employed in carbohydrate chemistry, particularly as a glycosyl donor for nucleoside and nucleotide synthesis. Its molecular formula is C₂₈H₂₄O₉, with a molecular weight of 504.49 g/mol and a melting point of 128–130°C . The compound features an acetyl group at the 1-O position and benzoyl groups at the 2-, 3-, and 5-O positions, which serve to protect hydroxyl groups during glycosylation reactions. This selective protection enables precise control over stereochemistry and reactivity in nucleoside assembly .

Key applications include:

Eigenschaften

IUPAC Name |

[(2R,3R,4R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZABPLTDYVJMP-ASAMFVBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448642 | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-32-9, 14215-97-5 | |

| Record name | .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Methyl Esterification Reaction

The initial step involves converting D-ribose into a methyl ester intermediate to stabilize the sugar backbone. In a representative protocol, D-ribose is dissolved in methanol with a catalytic acid (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) at 30–70°C for 6–24 hours. The molar ratio of D-ribose to catalyst to methanol is critical, typically maintained at 1:(0.001–0.1):(10–50). Neutralization with a base (e.g., sodium bicarbonate) followed by concentration yields the methyl ester intermediate III, which is directly used in the next step without purification.

Benzoylation Reaction

The methyl ester intermediate undergoes benzoylation to protect hydroxyl groups at the 2, 3, and 5 positions. A mixture of the intermediate, organic solvent (toluene, chloroform), and acid-binding agent (methyl diisopropylamine, triethylamine) is treated with benzoyl chloride in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is conducted at 40–50°C, with benzoyl chloride added dropwise to minimize side reactions. Post-reaction, the mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the benzoylation intermediate II. Optimal molar ratios for this step are benzoyl chloride:acid-binding agent:D-ribose = (3–5):(4–7):1.

Acetylation Reaction

The final acetylation step introduces the 1-O-acetyl group. The benzoylation intermediate II is mixed with acetic anhydride and a catalyst (concentrated sulfuric acid, p-toluenesulfonic acid) in acetic acid or toluene at 0–70°C for 10–20 hours. After cooling, crystallization with solvents like ethyl acetate or methanol produces the crude product, which is recrystallized to achieve >99% purity. The molar ratio of acetic anhydride:catalyst:D-ribose is typically (1–5):(0.001–0.5):1, with concentrated sulfuric acid yielding the highest efficiency.

Table 1: Reaction Conditions for Stepwise Synthesis

| Step | Reactants/Catalysts | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Methyl Esterification | D-ribose, H₂SO₄, methanol | 30–70 | 6–24 | 85–90 | 98.5 |

| Benzoylation | Intermediate III, BzCl, DMAP | 40–50 | 6–8 | 75–80 | 99.2 |

| Acetylation | Intermediate II, Ac₂O, H₂SO₄ | 50–70 | 10–20 | 64–68 | 99.5 |

Alternative Synthetic Pathways

While D-ribose remains the predominant starting material, alternative routes using inosine or guanosine have been explored. For instance, a glycosidation reaction with thionyl chloride in methanol at 0–5°C generates a glycoside intermediate, which is subsequently benzoylated and acetylated. However, these methods often involve higher costs and complex purification steps, making them less favorable for large-scale production.

Comparative Analysis of Methodologies

A side-by-side evaluation of D-ribose-based methods reveals distinct advantages:

-

Catalyst Efficiency : DMAP in benzoylation enhances reaction rates and regioselectivity compared to pyridine-based systems.

-

Solvent Selection : Toluene and acetic acid improve solubility and reduce side reactions during acetylation.

-

Yield Optimization : The three-step protocol achieves a total yield of 64.62%, with the acetylation step being the limiting factor due to competing hydrolysis.

Table 2: Comparative Performance of Synthetic Routes

| Starting Material | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| D-ribose | 3 | 64.62 | 99.49 | Cost-effective, scalable |

| Inosine | 4 | 50–55 | 98.7 | Bypasses ribose isolation |

| Guanosine | 4 | 48–52 | 97.9 | Utilizes waste nucleosides |

Optimization Strategies

Recent advancements focus on refining reaction parameters to maximize efficiency:

-

Temperature Control : Maintaining benzoylation at 50°C prevents thermal degradation of intermediates.

-

Catalyst Loading : Reducing DMAP from 1.5 mol% to 0.5 mol% decreases costs without compromising yield.

-

Crystallization Solvents : Ethyl acetate yields larger crystals with higher purity compared to methanol .

Analyse Chemischer Reaktionen

Types of Reactions: 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose undergoes various chemical reactions, including:

Substitution Reactions: It reacts with trimethylsilyl trifluoromethanesulfonate (TMSOTf) under the silyl-Hilbert–Johnson reaction.

Deprotection Reactions: The compound can be deprotected by acids or bases to form pure artificial nucleotides.

Common Reagents and Conditions:

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): Used in the silyl-Hilbert–Johnson reaction.

Acids/Bases: Utilized for deprotection reactions.

Major Products Formed: The primary product formed from these reactions is a pure artificial nucleotide, which is essential for further applications in nucleoside synthesis .

Wissenschaftliche Forschungsanwendungen

Nucleoside Synthesis

This compound is widely recognized for its utility in synthesizing various nucleosides, which are fundamental building blocks for nucleic acids. It serves as a key intermediate in the production of antiviral and anticancer drugs. Notable examples include:

- Antiviral Agents : Derivatives synthesized from 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose have shown significant antiviral activity. For instance, compounds derived from it have been evaluated against the vaccinia virus and Rift Valley fever virus, demonstrating promising results in both in vitro and in vivo studies .

- Cancer Therapeutics : The compound is involved in synthesizing nucleoside analogs that can interfere with cancer cell proliferation by disrupting nucleic acid synthesis pathways .

Pharmaceutical Intermediates

This compound plays a critical role as an intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are used in the development of drugs such as Tenofovir, which is effective against HIV and chronic Hepatitis B infections . The ability to modify its structure allows for the creation of a range of nucleoside analogs tailored for specific therapeutic applications.

Biochemical Studies

In carbohydrate chemistry, this compound aids researchers in understanding sugar interactions within biological systems. It is utilized to study glycosylation reactions and the properties of ribonucleosides under various conditions. This knowledge is crucial for developing new therapeutic strategies targeting glycan-related diseases .

Drug Formulation

The unique structural characteristics of this compound enhance the stability and bioavailability of therapeutic agents when incorporated into drug formulations. Its use improves the pharmacokinetic profiles of drugs by ensuring better absorption and efficacy .

Analytical Chemistry

This compound serves as a standard in chromatographic techniques, facilitating the analysis of complex mixtures in pharmaceutical research. Its application in analytical chemistry helps ensure the quality and consistency of pharmaceutical products .

Glycoconjugate Research

In glycobiology, this compound is instrumental in synthesizing glycoconjugates. These compounds are crucial for cell signaling and immune response mechanisms. Understanding their synthesis can lead to advancements in vaccine development and immunotherapy .

Case Studies

Several studies highlight the practical applications of this compound:

- Case Study 1 : A study on high-temperature glycosylation using this compound led to the successful synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides with notable biological activity against various viruses .

- Case Study 2 : Research on derivatives synthesized from this compound demonstrated significant antiviral properties against vaccinia virus in Vero cell cultures, showcasing its potential as an antiviral agent.

Summary of Findings

| Application Area | Examples/Notes |

|---|---|

| Nucleoside Synthesis | Key intermediate for antiviral and anticancer drugs |

| Pharmaceutical Intermediates | Used in synthesizing Tenofovir and other nucleoside analogs |

| Biochemical Studies | Important for understanding carbohydrate interactions |

| Drug Formulation | Enhances stability and bioavailability of therapeutic agents |

| Analytical Chemistry | Serves as a standard for chromatographic analysis |

| Glycoconjugate Research | Essential for synthesizing glycoconjugates involved in immune response |

Wirkmechanismus

The mechanism of action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose involves its conversion into nucleosides through chemical reactions. These nucleosides then participate in various biological processes, including the inhibition of viral replication. The molecular targets and pathways involved include the incorporation of nucleoside analogs into viral DNA, leading to chain termination and inhibition of viral replication.

Vergleich Mit ähnlichen Verbindungen

The compound is compared to structurally and functionally related ribofuranose derivatives based on reactivity, protecting group stability, and synthetic utility.

Protecting Group Variations

Key Observations :

- Benzoyl vs. Benzyl : Benzoyl groups offer superior electron-withdrawing effects, enhancing glycosylation efficiency compared to benzyl-protected analogs .

- Acetyl vs. Methyl : The 1-O-acetyl group acts as a superior leaving group compared to methyl, enabling higher yields in nucleoside coupling .

Anomeric Configuration and Reactivity

- β-Anomer (1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose): Predominantly forms β-anomeric nucleosides due to stereoelectronic control during glycosylation. Used in antiviral agents like clofarabine (42% yield) .

Functional Group Transformations

- Bromination: Under photobromination with N-bromosuccinimide, the compound yields 4-bromo derivatives, whereas 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose brominates at the 5-position .

- Deprotection: Benzoyl groups are cleaved via methanolic ammonia or sodium methoxide, while benzyl groups require hydrogenolysis .

Biologische Aktivität

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose is a synthetic ribonucleoside derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This compound serves as a key intermediate in the synthesis of various nucleoside analogs, which are pivotal in antiviral and anticancer therapies. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 332.36 g/mol

- Melting Point : 128–130 °C

- CAS Number : 14215-97-5

Synthesis

The synthesis of this compound typically involves glycosylation reactions using various catalysts. For instance, it can be synthesized through the reaction of D-ribofuranose with benzoyl chloride in the presence of a Lewis acid catalyst such as tin(IV) chloride (SnCl) . This process yields high purity and good yields of the desired product.

Antiviral Activity

This compound has been evaluated for its antiviral properties. In studies involving Vero cell cultures and animal models, derivatives synthesized from this compound exhibited activity against several viruses:

- Vaccinia Virus : Some derivatives showed significant antiviral activity against vaccinia virus in vitro.

- Rift Valley Fever Virus : Specific compounds derived from this ribonucleoside demonstrated effectiveness against Rift Valley fever virus in murine models .

The biological activity of this compound is attributed to its role as a precursor for nucleoside analogs that can interfere with viral replication processes. The structural modifications made to the ribofuranose moiety enhance the binding affinity to viral enzymes or cellular receptors involved in nucleic acid synthesis.

Study 1: Synthesis and Evaluation Against Viruses

A study investigated the synthesis of various 5-substituted imidazole-4-carboxamide ribonucleosides using this compound as a glycosyl donor. The resulting compounds were tested for their antiviral efficacy against vaccinia virus and Rift Valley fever virus, yielding promising results for specific derivatives .

Study 2: Structure-Activity Relationship (SAR)

Research focused on establishing a structure-activity relationship for nucleosides derived from this compound. Variations in the substituents on the ribofuranose ring were correlated with changes in biological activity, providing insights into optimizing compounds for enhanced antiviral effects .

Summary of Findings

| Compound | Biological Activity | Test System |

|---|---|---|

| 5-(Methylthio)-1-beta-D-ribofuranosylimidazole-4-carboxamide | Significant against vaccinia virus | Vero cell cultures |

| 5-(Ethylthio)-1-beta-D-ribofuranosylimidazole-4-carboxamide | Significant against vaccinia virus | Vero cell cultures |

| Ethyl 5-methyl-1-beta-D-ribofuranosylimidazole-4-carboxamide | Effective against Rift Valley fever virus | Murine model |

Q & A

Q. What are the standard synthetic protocols for preparing 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, and how is its purity validated?

The compound is typically synthesized via benzoylation and acetylation of D-ribose. Commercial preparations (e.g., Pharma Waldhof) involve protecting group strategies to isolate the β-anomer. Purity is validated using melting point analysis, UV spectrophotometry, and NMR spectroscopy. For example, melting points are measured on a Boetius hot stage, and UV spectra are recorded on a Zeiss VSU-2 spectrophotometer . High-performance liquid chromatography (HPLC) or column chromatography (e.g., CH₂Cl₂/MeOH) further ensures purity (>95%) .

Q. How do the benzoyl and acetyl protecting groups influence glycosylation efficiency in nucleoside synthesis?

The benzoyl groups at positions 2, 3, and 5 stabilize the ribofuranose ring during glycosylation, preventing undesired side reactions. The acetyl group at position 1 acts as a leaving group, facilitating nucleophilic attack by heterocyclic bases. Bulky benzoyl groups can sterically hinder glycosylation, as seen in low yields (18%) for pivaloylated 2-amino-6-chloro-7-deazapurine .

Q. What analytical methods are critical for characterizing intermediates and final products derived from this compound?

Key methods include:

- NMR spectroscopy : To confirm regioselectivity (e.g., N-7 vs. N-1 isomers in pyrrolo[2,3-d]pyrimidine glycosylation) .

- Mass spectrometry (ESI-MS) : For molecular weight validation, as used in clofarabine synthesis .

- Elemental microanalysis : Performed using instruments like the Perkin-Elmer Model 240 to verify stoichiometry .

Advanced Research Questions

Q. What factors determine regioselectivity in glycosylation reactions using this compound, and how can competing pathways be controlled?

Regioselectivity depends on:

- Substituent electronic effects : Electron-withdrawing groups on the nucleobase (e.g., halogens) direct glycosylation to specific nitrogen atoms. For example, 4-amino-6-bromo-5-cyano-pyrrolo[2,3-d]pyrimidine yields a 2:1 ratio of N-7 vs. N-1 isomers under TMSOTf catalysis .

- Protecting group bulkiness : Bulky groups (e.g., pivaloyl) reduce yields by steric hindrance, whereas acetyl or isobutyryl groups improve accessibility .

- Catalyst choice : NP/SnCl₄ favors β-selectivity in Vorbrüggen reactions, while TMSOTf enables "one-pot" glycosylation .

Q. How do different catalysts (e.g., NP/SnCl₄ vs. TMSOTf) impact reaction yields and stereochemistry?

A comparison of catalysts is summarized below:

| Catalyst | Solvent | Yield (%) | β/α Selectivity | Reference |

|---|---|---|---|---|

| NP/SnCl₄ | MeCN | 64 | β-only | |

| TMSOTf | MeCN | 89 | β-dominated | |

| HMDS | MeCN | 39–64 | β-selective |

NP/SnCl₄ is preferred for scalable β-selective glycosylation, while TMSOTf offers higher yields but requires rigorous moisture control .

Q. What strategies address low glycosylation yields in synthesizing 7-deazapurine ribonucleosides?

Low yields (e.g., 18% for 7-deazaguanosine) are mitigated by:

- Halogenation-dehalogenation : Introducing a halogen at position 7 improves glycosylation efficiency, followed by catalytic dehalogenation .

- Protecting group optimization : Replacing pivaloyl with acetyl/isobutyryl reduces steric hindrance .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity (not explicitly in evidence but inferred from modern methodologies).

Data Contradiction Analysis

Q. Why do glycosylation yields vary significantly between HMDS and BSA-mediated reactions?

In HMDS-mediated reactions (64% yield), the silylating agent fully activates the nucleobase, while BSA (39% yield) may leave residual hydroxyl groups unreacted, leading to incomplete glycosylation. Additionally, HMDS allows for longer reflux times (overnight vs. 30 minutes for BSA), ensuring complete silylation .

Applications in Drug Development

Q. How is this compound used to synthesize antiviral or antileukemic agents?

- Clofarabine : Synthesized via bromination of the ribose intermediate, followed by fluorination and deprotection .

- Anti-HCV/RNA virus agents : The Vorbrüggen reaction generates trifluoromethyl-7-deazapurine ribonucleosides, which are screened against Dengue, Zika, and Influenza viruses .

Methodological Innovations

Q. What novel intermediates (e.g., 1-chloroacetyl derivatives) expand the utility of this compound in C-nucleoside synthesis?

1-Chloroacetyl-1-dehydroxy-2,3,5-tri-O-benzoyl-β-D-ribofuranose enables the synthesis of 5,5-membered bicyclic C-nucleosides through nucleophilic displacement reactions, broadening access to structurally diverse analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.